Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based compound featuring a naphthalene-2-sulfonamido substituent at the 5-position and a methyl ester group at the 3-position. Its molecular formula is C₂₃H₁₉NO₅S, with a molecular weight of 445.47 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
methyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-15-23(25(27)30-2)21-14-22(19-9-5-6-10-20(19)24(21)31-15)26-32(28,29)18-12-11-16-7-3-4-8-17(16)13-18/h3-14,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWHMSBULJCCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of naphthalene derivatives with furan precursors under acidic or basic conditions. The introduction of the sulfonamide group can be achieved through sulfonation reactions, followed by amide formation. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Thiophene-2-sulfonamido introduces a heterocyclic sulfur atom, which may enhance electronic interactions (e.g., hydrogen bonding or π-stacking) in biological systems.
- Alkylphenyl substituents (e.g., 4-methylphenyl) incrementally increase hydrophobicity and steric bulk, which could modulate target selectivity.
Ester Group Modifications
The ester group at the 3-position influences metabolic stability and bioavailability:
Key Observations :
- Methyl esters are smaller and may undergo faster enzymatic hydrolysis, reducing half-life compared to ethyl or butyl esters.
- Ethyl esters balance stability and solubility, as seen in the thiophene analog’s predicted pKa (~7.82), suggesting moderate ionization at physiological pH.
- Butyl esters (e.g., in ) prolong metabolic stability but may hinder diffusion through biological membranes due to increased size.
Biological Activity
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound belongs to a class of naphthofuran derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
This indicates the presence of a sulfonamide group, which is often associated with enhanced biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Assays
In a study investigating the cytotoxic effects of various naphthofuran derivatives, this compound showed an IC50 value of approximately 30 µg/mL against HeLa cells, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results suggest that this compound possesses broad-spectrum antibacterial activity, particularly against S. aureus.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The sulfonamide group may interfere with folate synthesis in bacteria, leading to impaired DNA replication.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, triggering apoptosis.
- Cell Membrane Disruption : It has been suggested that the lipophilic nature of the naphthalene moiety facilitates membrane disruption in bacterial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
